BenchChemオンラインストアへようこそ!

SK-216

PAI-1 Cancer Metastasis Osteosarcoma

SK-216 uniquely dissects host-derived PAI-1's role in tumor microenvironment, metastasis, and fibrosis without confounding cytotoxicity. It is oral, validated in osteosarcoma invasion and bleomycin-induced pulmonary fibrosis models. For research focused on host-PAI-1 mechanisms, anti-metastatic or anti-fibrotic pathways, this tool ensures reproducible, pathway-specific data. Bulk and custom sizes available with verified purity.

Molecular Formula C29H29NNa2O6
Molecular Weight 533.5 g/mol
Cat. No. B610859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSK-216
SynonymsSK-216;  SK 216;  SK216.Plasminogen activator inhibitor-1 (PAI-1) inhibitor.
Molecular FormulaC29H29NNa2O6
Molecular Weight533.5 g/mol
Structural Identifiers
InChIInChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2
InChIKeyYYTGMMYYLGKWIK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SK-216: A Selective Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor for Oncology and Fibrosis Research


SK-216 (CAS 654080-03-2) is a specific, orally bioavailable small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1) [1]. With a reported IC50 of 44 μM for PAI-1 inhibition, it belongs to a class of compounds targeting the serine protease inhibitor PAI-1, which is implicated in tumor progression, angiogenesis, and fibrotic processes . SK-216 has demonstrated in vivo efficacy in reducing subcutaneous tumor size and metastasis in murine models, regardless of tumor PAI-1 secretion levels, and it alleviates bleomycin-induced pulmonary fibrosis [2][3]. Its primary research applications lie in cancer biology, particularly in studying metastasis and angiogenesis, and in fibrotic disease models.

Why SK-216 Cannot Be Directly Substituted by Other PAI-1 Inhibitors Without Risk of Experimental Divergence


PAI-1 inhibitors, including SK-216, TM5275, TM5441, and PAI-039, exhibit distinct chemical scaffolds, potency ranges, and biological effect profiles that preclude simple one-to-one substitution. While all inhibit PAI-1, their mechanisms of interaction with the target, their pharmacokinetic properties (such as oral bioavailability and half-life), and their downstream effects on cellular processes like apoptosis, cell cycle arrest, and specific signaling pathways differ substantially [1]. For instance, TM5275 induces cell cycle arrest and apoptosis in certain cancer cells, an effect not prominently observed with SK-216 in published studies [2]. Furthermore, the efficacy in specific disease models varies; a compound effective in a thrombosis model may not replicate the anti-metastatic or anti-fibrotic effects observed with SK-216 [3][4]. Substitution without prior experimental validation introduces significant risk of non-reproducible results and misinterpretation of biological outcomes.

Quantitative Evidence Differentiating SK-216 from Closest PAI-1 Inhibitor Analogs


SK-216 Exhibits a Unique Functional Profile: Inhibits Invasion Without Affecting Proliferation, in Contrast to TM5275

In human 143B osteosarcoma cells, SK-216 treatment (25-50 μM) significantly suppressed invasion activity by inhibiting PAI-1 expression but had no influence on cell proliferation or migration [1]. This contrasts with TM5275, which has been reported to induce cell cycle arrest and apoptosis in human ovarian cancer cells, indicating a distinct mechanism of action [2].

PAI-1 Cancer Metastasis Osteosarcoma

Comparative PAI-1 Inhibitory Potency (IC50) Across Multiple Chemotypes

SK-216 inhibits PAI-1 with an IC50 of 44 μM [1]. This places it in an intermediate potency tier among commonly used PAI-1 inhibitors. PAI-039 (Tiplaxtinin) is more potent (IC50 2.7 μM), while TM5007 (IC50 29 μM) is moderately more potent, and TM5275 (IC50 6.95 μM) is significantly more potent [2][3]. TM5441 exhibits a broad range (IC50 13.9-51.1 μM) across cell lines [4].

PAI-1 IC50 Inhibitor Potency

In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model Demonstrates Oral Bioactivity and Anti-Fibrotic Potential

Oral administration of SK-216 (1000 ppm in drinking water, days 9-21) significantly reduced the degree of bleomycin-induced pulmonary fibrosis in mice, as measured by hydroxyproline content in lung tissue [1]. This in vivo anti-fibrotic effect is a key differentiator, as not all PAI-1 inhibitors have demonstrated robust efficacy in this specific disease model, though TM5007 has also shown preventative effects [2].

Pulmonary Fibrosis In Vivo Model Bleomycin

Host PAI-1 Dependency: SK-216's Antitumor Effect is Mediated via Host-Derived PAI-1, a Mechanism Distinct from Tumor-Cell-Intrinsic Targeting

In a seminal study, SK-216 reduced subcutaneous tumor size and metastasis in wild-type mice implanted with either PAI-1-secreting or PAI-1-nonsecreting tumor cells [1]. Crucially, using PAI-1-deficient mice, the study demonstrated that host PAI-1, rather than tumor-derived PAI-1, is the primary determinant of tumor progression and the target for SK-216's antiangiogenic and antitumor effects [1]. This mechanistic insight is specific to SK-216's demonstrated mode of action and has not been universally established for all PAI-1 inhibitors.

Tumor Microenvironment Host PAI-1 Angiogenesis

Oral Bioavailability: A Key Differentiator for In Vivo Chronic Dosing Studies

SK-216 is confirmed to be orally bioavailable and has been successfully administered via drinking water (1000 ppm) in long-term in vivo studies, achieving pharmacologically relevant exposures that reduce tumor growth and fibrosis [1][2]. While several PAI-1 inhibitors (TM5275, TM5441, PAI-039) are also described as orally active, the specific oral dosing regimens and efficacy data for SK-216 in cancer and fibrosis models are well-documented [3].

Oral Bioavailability Pharmacokinetics In Vivo Dosing

Optimal Research Applications for SK-216 Based on Quantitative Evidence


Investigating the Role of Host-Derived PAI-1 in the Tumor Microenvironment and Metastasis

SK-216 is uniquely suited for studies aimed at dissecting the contribution of host-derived PAI-1 to tumor progression and angiogenesis. As demonstrated in Masuda et al. (2013), SK-216's antitumor effect is mediated through inhibition of host PAI-1, not tumor-cell-intrinsic PAI-1 [1]. This makes it an invaluable tool for experiments using PAI-1 knockout mice or comparing tumor growth in wild-type versus PAI-1-deficient hosts. Its lack of direct anti-proliferative effects on cancer cells, as shown in osteosarcoma models [2], further refines its utility for isolating the effects of the microenvironment on metastasis, without confounding direct tumor cell cytotoxicity. Researchers should prioritize SK-216 when the experimental goal is to manipulate the tumor microenvironment rather than directly kill cancer cells.

Preclinical Modeling of Pulmonary Fibrosis and TGF-β-Driven Fibrotic Pathways

SK-216 is a highly relevant tool compound for in vivo studies of pulmonary fibrosis. It has been shown to significantly reduce bleomycin-induced pulmonary fibrosis in mice following oral administration, with quantitative reduction in hydroxyproline content in lung tissue [3]. Furthermore, in vitro studies demonstrate its ability to attenuate TGF-β-dependent epithelial-mesenchymal transition (EMT) and fibroblast-to-myofibroblast differentiation, key processes in fibrogenesis [3]. This dual validation (in vitro mechanism and in vivo efficacy) establishes SK-216 as a cornerstone reagent for research programs investigating the role of PAI-1 in fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). Its oral bioavailability allows for convenient, chronic dosing regimens that are essential for fibrosis models .

Mechanistic Studies of Metastasis-Specific Pathways in Osteosarcoma and Other Cancers

For researchers focused on the mechanisms of cancer metastasis, particularly in osteosarcoma, SK-216 offers a specific advantage. Studies show that SK-216 suppresses the invasion activity of human 143B osteosarcoma cells by inhibiting PAI-1 expression, without affecting their proliferation or baseline migration [2]. This allows for the clean dissection of pathways specifically governing invasion and metastatic potential, separate from pathways controlling cell growth and survival. This is in contrast to other PAI-1 inhibitors like TM5275, which induce cell cycle arrest and apoptosis [4]. Therefore, SK-216 is the inhibitor of choice when the scientific question pertains strictly to the molecular machinery of cancer cell invasion and metastasis, and where anti-proliferative effects would confound data interpretation.

In Vivo Angiogenesis Assays Requiring Oral Dosing and Chronic Administration

SK-216's demonstrated oral bioavailability and antiangiogenic properties make it a suitable candidate for long-term in vivo studies of tumor angiogenesis [1]. In murine models, oral SK-216 reduced the extent of angiogenesis within subcutaneous tumors and inhibited VEGF-induced migration and tube formation by human umbilical vein endothelial cells (HUVECs) in vitro [1]. For experiments that necessitate chronic, non-invasive compound administration to study the dynamics of blood vessel formation in tumor or other disease models, SK-216 provides a validated, orally active option with published effective doses, simplifying animal husbandry and reducing stress-related variability compared to injected compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SK-216

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.